
(S)-Lisinopril Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Lisinopril Dimer is a dimeric form of the angiotensin-converting enzyme inhibitor, Lisinopril. Lisinopril is commonly used in the treatment of hypertension and heart failure. The dimeric form, this compound, is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Dimer typically involves the dimerization of Lisinopril through a series of chemical reactions. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to facilitate the formation of the dimeric bond. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes steps such as purification through chromatography and crystallization to isolate the dimeric compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Lisinopril Dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dimer can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(S)-Lisinopril Dimer has several applications in scientific research:
Chemistry: Used as a model compound to study dimerization processes and the effects of dimerization on pharmacological properties.
Biology: Investigated for its potential enhanced biological activity compared to monomeric Lisinopril.
Medicine: Explored for its potential use in developing more effective antihypertensive drugs with improved stability and efficacy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (S)-Lisinopril Dimer involves inhibition of the angiotensin-converting enzyme, similar to monomeric Lisinopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The dimeric form may exhibit enhanced binding affinity and prolonged duration of action due to its increased molecular size and stability.
Comparison with Similar Compounds
Lisinopril: The monomeric form, widely used as an antihypertensive agent.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Ramipril: Known for its high potency and long duration of action.
Uniqueness of (S)-Lisinopril Dimer: this compound is unique due to its dimeric structure, which may confer enhanced pharmacological properties such as increased stability, prolonged action, and potentially improved efficacy compared to its monomeric counterparts.
Properties
CAS No. |
1356839-89-8 |
|---|---|
Molecular Formula |
C42H60N6O9 |
Molecular Weight |
793.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
HLRMNXJOFRUYAM-NGTAMTFRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


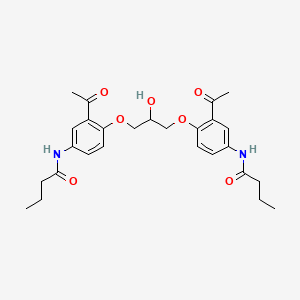
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
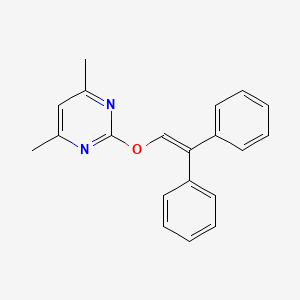
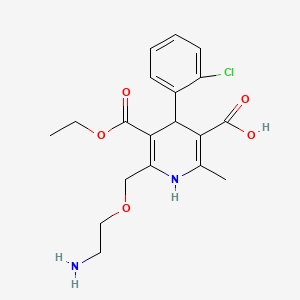
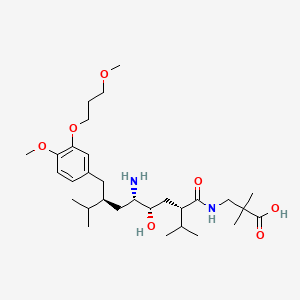

![but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol](/img/structure/B600929.png)
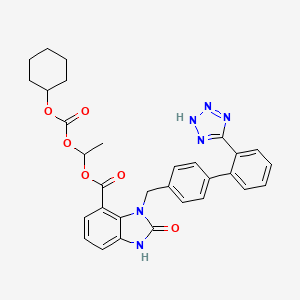
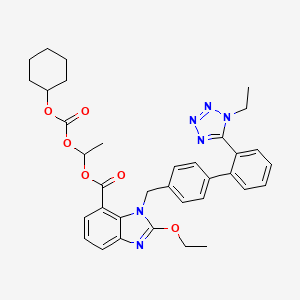
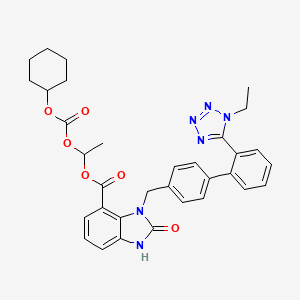
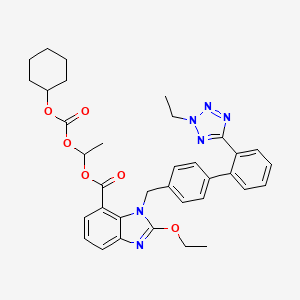
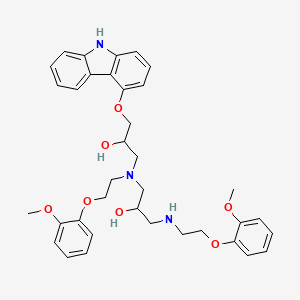
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
